Chemical and physical properties of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
Chemical and physical properties of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. As a member of the versatile class of aryl sulfonyl chlorides, this compound holds significant potential as a building block in synthetic and medicinal chemistry. This document delves into its structural characteristics, predicted physicochemical properties, and expected reactivity, offering a foundational understanding for its application in research and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the well-established chemistry of analogous compounds.
Introduction and Molecular Overview
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is an aromatic organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring. The benzene ring is further substituted with a methyl group and a 2-methoxyethoxy group. The sulfonyl chloride moiety is a highly reactive electrophilic center, making this compound a valuable reagent for introducing the 4-(2-methoxyethoxy)-3-methylphenylsulfonyl group into various molecular scaffolds. This functional group can impart specific physicochemical properties, such as altered solubility and lipophilicity, which are critical in the design of novel therapeutic agents. The presence of the ether linkage and the aromatic methyl group can influence the compound's reactivity and the biological activity of its derivatives.
Chemical Structure and Identifiers
The structural and identifying information for 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
| CAS Number | 69129-46-0[1][2] |
| Molecular Formula | C10H13ClO4S[1][2] |
| Molecular Weight | 264.73 g/mol [1][2] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)OCCOC |
| InChI Key | CYUYJLMTRQASDR-UHFFFAOYSA-N[2] |
digraph "4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; C_Me [label="C"]; O_ether1 [label="O", fontcolor="#EA4335"]; C_ether1 [label="C"]; C_ether2 [label="C"]; O_ether2 [label="O", fontcolor="#EA4335"]; C_OMe [label="C"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; C2 -- C_Me; C4 -- O_ether1; O_ether1 -- C_ether1; C_ether1 -- C_ether2; C_ether2 -- O_ether2; O_ether2 -- C_OMe;
// Positioning // This is a simplified representation for visualization }
Caption: Chemical structure of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
Physicochemical Properties
| Property | Value/Information | Source |
| Physical Form | Solid[2] | Commercial Supplier |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in aprotic organic solvents like dichloromethane, THF, and ethyl acetate. Likely to decompose in protic solvents like water and alcohols. | Chemical Analogy |
| Predicted logP | 2.1 | PubChem[3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[2][4] | Commercial Supplier |
Spectroscopic Properties (Predicted)
While experimental spectra are not available, characteristic spectroscopic features can be predicted based on the structure of the molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxyethoxy side chain.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to their coupling.
-
Methoxy Protons (-OCH₃): A singlet around δ 3.4 ppm.
-
Ethoxy Protons (-OCH₂CH₂O-): Two triplets around δ 3.8 and 4.2 ppm.
-
Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the carbons of the methoxyethoxy group. The carbon attached to the sulfonyl chloride group will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group.
-
S=O Stretching: Two strong, characteristic bands are expected in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
-
C-O Stretching (Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[3] The molecular ion peak [M]⁺ would be expected at m/z 264.02. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Chemical Properties and Reactivity
The chemical reactivity of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
General Reactivity Pathway
Caption: Proposed synthesis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
Representative Experimental Protocol (General Method)
Disclaimer: This is a general, non-validated protocol based on standard procedures for chlorosulfonation. It should be optimized and performed with appropriate safety precautions by qualified personnel.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the starting material, 1-(2-methoxyethoxy)-2-methylbenzene.
-
Cooling: Cool the flask to 0-5°C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add an excess (typically 2-3 equivalents) of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) and then let it warm to room temperature, monitoring the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extraction: The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Development
While no specific drugs have been reported to be derived from 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, its structural features make it a promising candidate for use in medicinal chemistry. The sulfonamide linkage formed from this reagent is a privileged scaffold in drug design. [5][6]The 2-methoxyethoxy group can enhance solubility and provide additional hydrogen bond acceptor sites, potentially improving pharmacokinetic properties and target binding affinity.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Antimicrobial Agents: Following the legacy of sulfa drugs.
-
Anticancer Agents: As inhibitors of enzymes like carbonic anhydrases or kinases.
-
Anti-inflammatory Drugs: In the design of selective enzyme inhibitors.
-
Antiviral Compounds: As components of protease inhibitors.
Safety and Handling
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation). [2][4]* Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2][4] This compound is moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, its properties and reactivity can be reliably inferred from the well-established chemistry of aryl sulfonyl chlorides. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its potential for the synthesis of novel and biologically active molecules. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential in these fields.
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